5-bromo-N-methyl-N-nitrosopyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-methyl-N-nitrosopyrimidin-2-amine: is a chemical compound with the molecular formula C₅H₅BrN₄O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the nitrogen atom, and a nitroso group at the nitrogen atom in the 2nd position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine typically involves the bromination of N-methylpyrimidin-2-amine followed by nitrosation. The reaction conditions often require the use of bromine or a brominating agent in an organic solvent under controlled temperature conditions. The nitrosation step involves the use of nitrosating agents such as sodium nitrite in the presence of an acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The nitroso group can participate in redox reactions, where it can be reduced to an amine or oxidized to a nitro group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the nitroso group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an organic solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution Reactions: Formation of various substituted pyrimidine derivatives.
Oxidation Reactions: Formation of nitro derivatives.
Reduction Reactions: Formation of amine derivatives.
Hydrolysis: Formation of pyrimidine derivatives with hydroxyl groups.
Scientific Research Applications
Chemistry: 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a useful building block for various chemical processes .
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine is not well-documented. its biological activity is likely due to its ability to interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The nitroso group can form covalent bonds with amino acids in proteins, potentially altering their activity .
Comparison with Similar Compounds
5-bromo-N-methylpyrimidin-2-amine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
N-methyl-N-nitrosopyrimidin-2-amine:
5-bromo-2-aminopyrimidine: Lacks the N-methyl and nitroso groups, leading to different chemical properties and reactivity.
Properties
CAS No. |
2731008-49-2 |
---|---|
Molecular Formula |
C5H5BrN4O |
Molecular Weight |
217 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.